L-Galacturonic acid
Overview
Description
L-Galacturonic acid is a naturally occurring sugar acid derived from D-galacturonic acid. It is a key component of pectin, a polysaccharide found in the cell walls of plants, particularly in fruits and vegetables. This compound plays a crucial role in the structural integrity of plant cell walls and has various applications in the food, pharmaceutical, and biomedical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Galacturonic acid can be synthesized through the oxidation of D-galacturonic acid. The process involves the use of specific oxidizing agents such as nitric acid or bromine water under controlled conditions. The reaction typically requires a temperature range of 20-30°C and a pH of around 3-4 to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound primarily involves the extraction and hydrolysis of pectin-rich plant materials, such as citrus peels and apple pomace. The extraction process includes the use of acid hydrolysis, where pectin is broken down into its constituent monosaccharides, including this compound. The hydrolyzed product is then purified through filtration and crystallization techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
L-Galacturonic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form L-galactaric acid (mucic acid) using oxidizing agents like nitric acid.
Reduction: Reduction of this compound can yield L-galactonic acid.
Esterification: this compound can form esters with alcohols in the presence of acid catalysts.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid, bromine water; temperature20-30°C; pH3-4.
Reduction: Sodium borohydride; temperature0-5°C; pHneutral.
Esterification: Methanol, sulfuric acid; temperature60-70°C; pHacidic.
Major Products Formed
Oxidation: L-galactaric acid (mucic acid)
Reduction: L-galactonic acid
Esterification: Methyl galacturonate
Scientific Research Applications
L-Galacturonic acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various derivatives and as a standard for analytical methods.
Biology: Studied for its role in plant cell wall metabolism and its impact on plant growth and development.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of biodegradable polymers, food additives, and as a chelating agent in various industrial processes.
Mechanism of Action
L-Galacturonic acid exerts its effects primarily through its involvement in the biosynthesis and modification of pectin. It acts as a substrate for enzymes such as pectin methylesterase and polygalacturonase, which modify the degree of esterification and depolymerize pectin, respectively. These modifications influence the gelling properties and structural integrity of pectin, impacting its functionality in various applications.
Comparison with Similar Compounds
Similar Compounds
D-Galacturonic acid: The precursor of L-Galacturonic acid, commonly found in pectin.
L-Galactonic acid: A reduced form of this compound.
L-Galactaric acid (mucic acid): An oxidized form of this compound.
Uniqueness
This compound is unique due to its specific role in the structure and function of pectin. Unlike its similar compounds, this compound is directly involved in the formation of the pectin backbone, making it essential for the gelling properties and stability of pectin-based products. Its ability to undergo various chemical modifications also makes it a versatile compound for industrial and research applications.
Properties
IUPAC Name |
(2R,3S,4R,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2+,3+,4-,6?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMOLEFTQBMNLQ-XVYLPRKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@@H]([C@@H](OC([C@H]1O)O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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